molecular formula C7H12N2O B11921560 Aziridin-1-yl(pyrrolidin-1-yl)methanone

Aziridin-1-yl(pyrrolidin-1-yl)methanone

Cat. No.: B11921560
M. Wt: 140.18 g/mol
InChI Key: VEUGCWFDXXTORP-UHFFFAOYSA-N
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Description

Aziridin-1-yl(pyrrolidin-1-yl)methanone is a compound that features both aziridine and pyrrolidine rings. Aziridine is a three-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring. These structures are significant in medicinal chemistry due to their unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(pyrrolidin-1-yl)methanone typically involves the reaction of aziridine with pyrrolidine derivatives. One common method involves the reaction of aziridine with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aziridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridin-1-yl(pyrrolidin-1-yl)methanol, while reduction could produce aziridin-1-yl(pyrrolidin-1-yl)methane.

Scientific Research Applications

Aziridin-1-yl(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl(pyrrolidin-1-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its cytotoxic effects, as it can disrupt cellular function by modifying essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl(pyrrolidin-1-yl)methanone is unique due to the combination of aziridine and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

aziridin-1-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C7H12N2O/c10-7(9-5-6-9)8-3-1-2-4-8/h1-6H2

InChI Key

VEUGCWFDXXTORP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2CC2

Origin of Product

United States

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